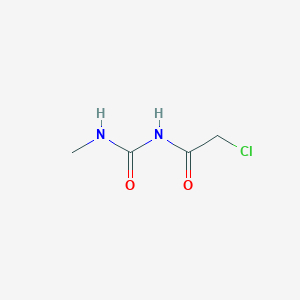

1-(2-Chloro-acetyl)-3-methyl-urea

Beschreibung

BenchChem offers high-quality 1-(2-Chloro-acetyl)-3-methyl-urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-acetyl)-3-methyl-urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(methylcarbamoyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVMNAXEPPKXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368514 | |

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-22-4 | |

| Record name | 1-(2-Chloro-acetyl)-3-methyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Chloro-acetyl)-3-methyl-urea chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloro-acetyl)-3-methyl-urea

Introduction

1-(2-Chloro-acetyl)-3-methyl-urea, with CAS Number 4791-22-4, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry.[1][2] Its structure integrates two key reactive moieties: a reactive chloroacetyl group and a methyl-substituted urea. This unique combination makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds and more complex molecular architectures. The urea backbone is a well-established pharmacophore capable of forming critical hydrogen bond interactions with biological receptors, while the chloroacetyl group provides a reactive handle for facile chemical modification through nucleophilic substitution.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Chloro-acetyl)-3-methyl-urea, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthetic protocols. Below is a summary of the known and predicted physicochemical characteristics of 1-(2-Chloro-acetyl)-3-methyl-urea.

Physicochemical Properties

A compilation of the key physical and chemical identifiers for 1-(2-Chloro-acetyl)-3-methyl-urea is presented below.

| Property | Value | Source(s) |

| CAS Number | 4791-22-4 | [1][2][5] |

| Molecular Formula | C₄H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 150.56 g/mol | [1][2] |

| Melting Point | 201-202 °C | [2] |

| IUPAC Name | 2-chloro-N-(methylcarbamoyl)acetamide | [2][5] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 10.63 ± 0.70 | [2] |

Spectroscopic Characterization

While specific spectral data for 1-(2-Chloro-acetyl)-3-methyl-urea is not widely published, its characteristic features can be reliably predicted based on analysis of its functional groups and data from analogous structures such as N-acyl ureas and chloroacetamides.[3][6]

| Spectroscopy | Functional Group | Expected Characteristic Signal(s) | Rationale & Comparative Insights |

| FT-IR (cm⁻¹) | N-H (Urea) | ~3300-3400 (stretch) | The N-H bonds of the urea moiety are expected to produce distinct stretching vibrations, typical for secondary amides.[7][8] |

| C=O (Amide/Urea) | ~1670-1730 (stretch) | Two carbonyl groups are present. Acyl ureas typically show two distinct C=O stretching bands, corresponding to the acetyl and urea carbonyls.[3] | |

| C-Cl (Alkyl Halide) | ~700-850 (stretch) | The carbon-chlorine bond will exhibit a characteristic stretching vibration in the fingerprint region.[6] | |

| ¹H NMR (ppm) | -CH₃ (Methyl) | ~2.7-3.0 (doublet, J≈5 Hz) | The methyl protons will be a doublet due to coupling with the adjacent N-H proton. |

| -CH₂- (Methylene) | ~4.0-4.5 (singlet) | The two protons of the chloroacetyl group are chemically equivalent and are not adjacent to other protons, resulting in a singlet. The electron-withdrawing chlorine and carbonyl groups shift this signal downfield. | |

| N-H (Urea) | ~6.0-9.0 (broad singlets) | The chemical shifts of N-H protons can vary significantly depending on the solvent and concentration. Two distinct signals are expected. | |

| ¹³C NMR (ppm) | -CH₃ (Methyl) | ~25-30 | Standard chemical shift for a methyl group attached to a nitrogen atom. |

| -CH₂- (Methylene) | ~40-45 | The carbon of the chloroacetyl group is shifted downfield by the adjacent chlorine and carbonyl groups. | |

| C=O (Carbonyls) | ~155-170 | Two distinct carbonyl carbon signals are expected in this region, one for the urea and one for the acetyl group. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 150/152 | The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak (M⁺). |

PART 2: Synthesis and Reactivity

The synthetic utility of 1-(2-Chloro-acetyl)-3-methyl-urea stems from its straightforward preparation and the predictable reactivity of its chloroacetyl group.

Synthesis Protocol: Acylation of Methylurea

The most direct route for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea is the N-acylation of methylurea with chloroacetyl chloride.[9][10] This reaction follows a standard nucleophilic acyl substitution mechanism.

-

Reaction Setup: To a stirred solution of methylurea (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C. Causality Note: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.[3]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-Chloro-acetyl)-3-methyl-urea.

Caption: Mechanism for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea.

Chemical Reactivity and Synthetic Applications

The primary mode of reactivity for 1-(2-Chloro-acetyl)-3-methyl-urea is nucleophilic substitution at the α-carbon bearing the chlorine atom. The chlorine is an excellent leaving group, and the adjacent carbonyl group activates the C-Cl bond, making the carbon highly electrophilic.

This reactivity allows the molecule to serve as a scaffold for introducing a methyl-urea moiety onto various nucleophiles, particularly amines, thiols, and alcohols.

This protocol demonstrates the reaction with a secondary amine to form a glycine amide derivative, a common transformation for this class of compounds.[3]

-

Reaction Setup: Dissolve 1-(2-Chloro-acetyl)-3-methyl-urea (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reagent Addition: Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq) and a non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 eq). Causality Note: The base is required to neutralize the HCl formed during the substitution, preventing the protonation and deactivation of the nucleophilic amine.

-

Reaction Conditions: Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Remove the solvent in vacuo. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

-

Purification: Dry the organic layer, concentrate, and purify the product using column chromatography on silica gel or by recrystallization.

Caption: Role as a bifunctional building block in nucleophilic substitutions.

PART 3: Potential Biological Significance

While specific biological activity for 1-(2-Chloro-acetyl)-3-methyl-urea is not extensively documented, the structural motifs it contains are prevalent in medicinally active compounds.

-

Urea Moiety: The urea functional group is a cornerstone in drug design, known for its ability to act as a rigid hydrogen bond donor-acceptor unit. This feature is exploited in numerous approved drugs, including kinase inhibitors like Sorafenib, where the urea group anchors the molecule into the ATP-binding pocket of the target protein.[4][11]

-

Chloroacetyl Group: The chloroacetyl group is a reactive electrophile that can be used for covalent modification of biological targets. More commonly, it serves as a precursor for building more complex structures. Compounds derived from chloroacetyl precursors have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[8][12][13]

Given these precedents, 1-(2-Chloro-acetyl)-3-methyl-urea is a promising starting material for the synthesis of novel compounds for screening in various therapeutic areas, particularly in the development of enzyme inhibitors and other targeted therapies.

PART 4: Safety and Handling

As a reactive chemical intermediate, 1-(2-Chloro-acetyl)-3-methyl-urea requires careful handling. Its safety profile is largely dictated by the reactivity of the chloroacetyl group and parallels that of its precursor, chloroacetyl chloride.[14]

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.

-

Corrosivity: Expected to cause skin irritation and serious eye damage. The chloroacetyl group can react with moisture to release HCl, making it corrosive.[14]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Avoid breathing dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from water and moisture, as it may hydrolyze. Store in a cool, dry place in a tightly sealed container.

-

-

Spill & Disposal: In case of a spill, collect the material using an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations. Do not allow it to enter drains.

Conclusion

1-(2-Chloro-acetyl)-3-methyl-urea is a synthetically accessible and highly versatile chemical building block. Its bifunctional nature, combining a stable urea pharmacophore with a reactive electrophilic center, makes it an attractive starting point for the development of novel compounds in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

-

Lee, J., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. [Link]

- MilliporeSigma. (n.d.). Safety Data Sheet.

- Singh, P., et al. (2011). Synthesis and characterization of novel 1-chloroacetyl derivatives of 2-pyrazolines.

-

PubChem. (n.d.). 3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Urea, 1-(4-acetylphenyl)-3-(2-chloroethyl)-. NIST Chemistry WebBook. [Link]

-

Nakagawa, Y., et al. (2021). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

-

Saisa Chemicals. (2022). MSDS UREA. [Link]

- Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences.

-

Wikipedia. (n.d.). Chloroacetyl chloride. [Link]

-

MOLBASE. (n.d.). 1-{3-[3-(2-Chloro-acetyl)-ureido]-phenyl}-3-methyl-urea. [Link]

- Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synlett.

-

Ceylan, S., et al. (2015). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. [Link]

-

Patel, R. B., et al. (2013). Synthesis and biological evaluation of 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives. ResearchGate. [Link]

-

Pop, R., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

-

Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Dinu, V., et al. (1989). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed. [Link]

-

Abdelhamid, A. A., et al. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. ResearchGate. [Link]

-

Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

-

Ayati, A., et al. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]

-

NIST. (n.d.). 1-Acetyl-3-methylurea. NIST Chemistry WebBook. [Link]

-

Kumar, R., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

-

Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

- Kumar, A., & Rajput, C. S. (2007). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

-

Carl ROTH. (n.d.). Safety Data Sheet: Urea. [Link]N2Q3NGVmY2M)

Sources

- 1. scbt.com [scbt.com]

- 2. 4791-22-4 CAS MSDS (1-(2-CHLORO-ACETYL)-3-METHYL-UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 15. saisa.es [saisa.es]

An In-Depth Technical Guide to 1-(2-Chloro-acetyl)-3-methyl-urea (CAS: 4791-22-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Bifunctional Reagent

1-(2-Chloro-acetyl)-3-methyl-urea, a seemingly unassuming molecule, resides at the intersection of two highly reactive and biologically significant chemical moieties: the electrophilic α-chloroacetyl group and the hydrogen-bonding-rich urea scaffold. This unique combination renders it a valuable, albeit under-explored, building block in medicinal chemistry and chemical biology. Its bifunctional nature allows for a diverse range of chemical transformations, making it a versatile tool for the synthesis of novel heterocyclic compounds and for the targeted modification of biological macromolecules. This guide aims to provide a comprehensive technical overview of 1-(2-Chloro-acetyl)-3-methyl-urea, from its fundamental properties and synthesis to its reactivity, potential applications, and safe handling. By synthesizing established chemical principles with insights into its potential biological relevance, this document serves as a foundational resource for researchers seeking to unlock the full potential of this intriguing compound.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 1-(2-Chloro-acetyl)-3-methyl-urea is paramount for its effective use in a research setting. These properties dictate its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 4791-22-4 | [1] |

| Molecular Formula | C₄H₇ClN₂O₂ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not reported, but expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Limited solubility in non-polar solvents and water is anticipated. | General knowledge |

Synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of N-acylureas is the acylation of a urea derivative with a reactive acylating agent, such as an acyl chloride.[2] The following protocol is a representative procedure for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea, based on established methods for N-acylation.[2][3]

Reaction Principle

The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic nitrogen of methylurea attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A subsequent elimination of a chloride ion yields the final product. The use of a non-nucleophilic base is recommended to neutralize the HCl byproduct, which could otherwise protonate the starting methylurea, rendering it non-nucleophilic.

Experimental Protocol

Materials:

-

Methylurea (CAS: 598-50-5)

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve methylurea (1.0 equivalent) in anhydrous DCM or THF.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM or THF to the stirred reaction mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(2-Chloro-acetyl)-3-methyl-urea.

-

Analytical Characterization: Spectroscopic Profile

Due to the absence of published spectra for 1-(2-Chloro-acetyl)-3-methyl-urea, this section provides an expert prediction of its key spectroscopic features based on the analysis of closely related compounds.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-CH₃ (methyl group): A doublet is expected around δ 2.7-2.9 ppm, coupled to the adjacent N-H proton.

-

-CH₂-Cl (chloromethyl group): A singlet is anticipated in the region of δ 4.2-4.5 ppm.

-

N-H protons: Two broad singlets are expected, one for the N-H adjacent to the methyl group (potentially around δ 6.0-7.0 ppm, showing coupling to the methyl group) and another for the N-H of the chloroacetamide moiety (likely more downfield, δ 8.0-9.0 ppm). The exact chemical shifts and appearance of these signals will be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

-CH₃ (methyl group): A signal is expected around δ 25-30 ppm.

-

-CH₂-Cl (chloromethyl group): A signal is anticipated in the region of δ 40-45 ppm.

-

C=O (urea carbonyl): The urea carbonyl carbon is expected to resonate around δ 155-160 ppm.

-

C=O (acetyl carbonyl): The acetyl carbonyl carbon is expected to be further downfield, around δ 165-170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the urea and amide functionalities.

-

N-H stretching: Two or more bands are expected in the region of 3200-3400 cm⁻¹.

-

C=O stretching (Amide I): A strong absorption band for the acetyl carbonyl is expected around 1700-1730 cm⁻¹. The urea carbonyl will likely appear at a lower frequency, around 1650-1680 cm⁻¹.[2]

-

N-H bending (Amide II): A band in the region of 1550-1600 cm⁻¹ is anticipated.

-

C-Cl stretching: A weaker absorption may be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observable at m/z 150.02 and 151.02, respectively. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the chloroacetyl group or cleavage of the urea backbone.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(2-Chloro-acetyl)-3-methyl-urea is dominated by the electrophilic nature of the α-chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity is the Sₙ2 displacement of the chloride by a wide range of nucleophiles. This reaction provides a facile route to a diverse array of derivatives.

-

With Nitrogen Nucleophiles: Reaction with primary or secondary amines will yield the corresponding N-substituted glycinamide-urea derivatives. This is a common strategy for introducing diverse functional groups and building molecular complexity.[2]

-

With Oxygen Nucleophiles: Alcohols or phenols, typically in the presence of a base, can displace the chloride to form ether linkages.

-

With Sulfur Nucleophiles: Thiols readily react to form thioether derivatives. This reaction is particularly relevant in biological contexts, as the sulfhydryl group of cysteine residues in proteins can act as a nucleophile.

Synthesis of Heterocyclic Compounds

The bifunctional nature of 1-(2-Chloro-acetyl)-3-methyl-urea makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, reaction with a dinucleophile, such as a substituted thiourea, could lead to the formation of thiazole derivatives.[3]

Applications in Research and Drug Development

While specific applications for 1-(2-Chloro-acetyl)-3-methyl-urea are not extensively documented, its structural motifs suggest significant potential in several areas of drug discovery and chemical biology. The broader class of urea and chloroacetamide derivatives has demonstrated a wide range of biological activities.[5][6][7]

Potential as an Anticancer Agent

Many urea-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[5] The chloroethylurea scaffold, in particular, has been investigated for its cytotoxic effects.[8] The chloroacetyl group can act as an alkylating agent, forming covalent bonds with nucleophilic residues in biomolecules such as DNA and proteins, which can lead to cytotoxicity in cancer cells.[9]

Potential as an Antimicrobial Agent

Urea and thiourea derivatives have been extensively studied for their antimicrobial properties.[10][11][12] The ability of the chloroacetyl group to covalently modify proteins makes 1-(2-Chloro-acetyl)-3-methyl-urea a candidate for the development of novel antimicrobial agents that act via irreversible inhibition of essential enzymes in bacteria or fungi.

A Tool for Chemical Biology

As a covalent modifier, 1-(2-Chloro-acetyl)-3-methyl-urea can be used as a chemical probe to identify and study the function of proteins. By reacting with specific amino acid residues, such as cysteine, it can be used for activity-based protein profiling and the identification of novel drug targets.

Safety, Handling, and Disposal

Hazard Identification

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, based on the properties of chloroacetyl chloride.

-

Corrosivity: May cause skin and eye irritation or burns.

-

Sensitization: May cause skin sensitization upon repeated contact.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. Avoid skin contact.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile Building Block Awaiting Exploration

1-(2-Chloro-acetyl)-3-methyl-urea represents a versatile and potentially highly valuable chemical entity for researchers in medicinal chemistry and drug development. Its straightforward synthesis, combined with the dual reactivity of the chloroacetyl and urea moieties, opens up a vast chemical space for the creation of novel compounds with diverse biological activities. While its own biological profile remains to be fully elucidated, the established importance of its constituent functional groups in pharmacology strongly suggests that 1-(2-Chloro-acetyl)-3-methyl-urea is a compound with significant untapped potential. This guide provides the foundational knowledge necessary for researchers to begin exploring its utility, with the hope of inspiring new avenues of discovery in the quest for novel therapeutics.

References

- [1-(2-Chloroethyl)urea Safety Data Sheet]. (2024).

- [Chloroacetyl chloride Safety D

- [Methylurea Safety Data Sheet]. (2010). Thermo Fisher Scientific.

- BenchChem. (2025).

- [Urea Safety D

- [Urea Safety D

- El-Sayed, N. F., et al. (2023). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 28(15), 5789.

- Motycka, A., et al. (1996). Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. Anticancer Research, 16(5A), 2525-32.

- Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(20), 2148-2164.

- Lee, I. H., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-94.

- Chabner, B. A., & Longo, D. L. (Eds.). (2016). Cytotoxic Agents. In Basicmedical Key.

- Szałkowska, D., et al. (2024). Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis. ACS Medicinal Chemistry Letters, 15(2), 369-375.

- Santa Cruz Biotechnology. (n.d.). 1-(2-Chloro-acetyl)-3-methyl-urea.

- Szałkowska, D., et al. (2021).

- Szałkowska, D., et al. (2024). Improving Activity of New Arylurea Agents against Multidrug- Resistant and Biofilm-Producing Staphylococcus epidermidis. Semantic Scholar.

- [Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile]. (2017).

- Al-Taweel, A. M., et al. (2024). Cytotoxic Potential of Major Metabolites Isolated from Centaurea sinaica Aerial Parts. Pharmacognosy Magazine, 20(85), 236-241.

- Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.

- Gumustas, M., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 384-397.

- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.

- El-Gohary, N. S., & Shaaban, M. R. (2021). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 7(1), 1-13.

- Raj, V., et al. (2014). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469.

- El-Sayed, N. F., et al. (2023). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI.

- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.

- Organic Syntheses. (n.d.). nitrosomethylurea.

- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- BenchChem. (2025). 1-Acetyl-3-methylurea. BenchChem.com.

- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF.

- Kos, I., et al. (2016). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191.

- Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.

- PubChem. (n.d.). Methylurea.

- SpectraBase. (n.d.). 1-(m-chlorophenyl)-3-methylurea.

- [PROCESS FOR PREPARING N-METHYL UREA-N, N-DIMETHYL MUSHROOM MIXTURES]. (1989).

- SpectraBase. (n.d.). N-(Chloroacetyl)anthranilic acid, methyl ester.

- Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

- LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Aldehydes and Ketones*.

Sources

- 1. scbt.com [scbt.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Agents | Basicmedical Key [basicmedicalkey.com]

- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1-(2-Chloro-acetyl)-3-methyl-urea

For Researchers, Scientists, and Drug Development Professionals

Foreword

The urea scaffold is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] The introduction of reactive functional groups to this scaffold creates versatile intermediates for drug discovery and chemical biology. This guide provides a detailed examination of 1-(2-Chloro-acetyl)-3-methyl-urea, a molecule that combines the structural features of urea with the reactive potential of an α-chloro-acetyl group. As a Senior Application Scientist, this document is structured to offer not just a repository of data, but a cohesive narrative on the synthesis, structural characteristics, and potential utility of this compound, grounded in established chemical principles and supported by data from analogous structures.

Molecular Identity and Physicochemical Properties

1-(2-Chloro-acetyl)-3-methyl-urea, with the CAS number 4791-22-4, is a derivative of urea featuring a methyl group on one nitrogen and a chloroacetyl group on the other.[2] This bifunctional nature imparts a unique combination of properties that make it a valuable synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(methylcarbamoyl)acetamide | BOC Sciences[] |

| Synonyms | 1-(chloroacetyl)-3-methylurea, 3-(2-chloroacetyl)-1-methylurea, 2-Chloro-N-[(methylamino)carbonyl]acetamide | ChemicalBook[4] |

| CAS Number | 4791-22-4 | SCBT[2] |

| Molecular Formula | C₄H₇ClN₂O₂ | SCBT[2] |

| Molecular Weight | 150.56 g/mol | SCBT[2] |

| Melting Point | 201-202 °C | ChemicalBook[4] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 10.63 ± 0.70 | ChemicalBook[4] |

Synthesis and Mechanistic Considerations

The synthesis of N-acylureas can be approached through several routes, including the acylation of ureas or the reaction of isocyanates with amides.[5] For 1-(2-Chloro-acetyl)-3-methyl-urea, the most direct and logical synthetic pathway is the N-acylation of methylurea with chloroacetyl chloride.

Experimental Protocol: Synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea

This protocol is based on established methods for the N-acylation of amines and ureas with chloroacetyl chloride.[6][7]

Materials:

-

Methylurea

-

Chloroacetyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylurea (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

The collected solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure 1-(2-Chloro-acetyl)-3-methyl-urea.

Causality of Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis to chloroacetic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent this side reaction and maximize the yield of the desired product.

-

Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like TEA or DBU is chosen to avoid its competition with methylurea in reacting with chloroacetyl chloride.

-

Controlled Temperature: The reaction is initially carried out at 0 °C to control the exothermicity of the acylation reaction and minimize potential side reactions.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. 4791-22-4 CAS MSDS (1-(2-CHLORO-ACETYL)-3-METHYL-UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, grounded in fundamental chemical principles. We will detail the prevalent synthetic methodology, elucidate the reaction mechanism, and present a robust, step-by-step experimental protocol. Emphasis is placed on the rationale behind procedural choices, critical safety considerations for handling hazardous reagents, and methods for product characterization and purification. This guide aims to merge theoretical knowledge with practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

1-(2-Chloro-acetyl)-3-methyl-urea (CAS No. 4791-22-4) is a bifunctional organic molecule featuring both a reactive chloroacetyl group and a methylurea moiety.[1] This unique structural combination makes it a versatile building block in medicinal chemistry and organic synthesis. The urea functional group is a cornerstone in drug design, capable of forming multiple stable hydrogen bonds with biological targets, which is a key factor in modulating drug potency and improving pharmacokinetic properties.[2] The chloroacetyl group, an electrophilic handle, allows for straightforward derivatization through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[3]

The strategic importance of this compound lies in its role as a precursor for various heterocyclic compounds and other derivatives with potential therapeutic applications. Understanding its synthesis is fundamental for researchers aiming to explore new chemical spaces in drug discovery.

Core Synthesis Pathway: Acylation of Methylurea

The most direct and widely employed method for synthesizing 1-(2-Chloro-acetyl)-3-methyl-urea is the nucleophilic acyl substitution reaction between methylurea and chloroacetyl chloride.[4] This reaction is efficient and proceeds under relatively mild conditions.

Reaction Mechanism and Rationale

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of methylurea on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, a good leaving group, to form the N-acylated product. A stoichiometric amount of hydrogen chloride (HCl) is generated as a byproduct.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is extremely reactive and hydrolyzes violently with water to form chloroacetic acid and HCl.[5][6] Therefore, the reaction must be conducted under strictly anhydrous conditions using dry solvents and glassware to prevent reagent decomposition and ensure high product yield.

-

Solvent Selection: An inert aprotic solvent is required to dissolve the reactants without participating in the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable choices. THF is often preferred for its good solvating power for both the starting materials and the reaction intermediates.

-

HCl Scavenger (Base): The HCl generated during the reaction can protonate the starting methylurea, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is added to the reaction mixture. TEA stoichiometrically scavenges the HCl, forming triethylammonium chloride, a salt that often precipitates from the reaction solvent and can be easily removed by filtration.[7]

-

Temperature Control: The reaction between an amine/urea and an acid chloride is typically highly exothermic. The initial addition of chloroacetyl chloride is performed at a reduced temperature (0–5 °C) to control the reaction rate, prevent side reactions, and ensure safety. After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion.

Visualizing the Reaction Scheme

The overall transformation is depicted in the following diagram.

Caption: General reaction scheme for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to safety precautions is paramount.

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Role |

| Methylurea | C₂H₆N₂O | 74.08 | 0.10 | 7.41 g | Nucleophile |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 0.11 | 7.7 mL (12.42 g) | Electrophile |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.12 | 16.7 mL (12.14 g) | HCl Scavenger |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 300 mL | Anhydrous Solvent |

Step-by-Step Methodology

1. Preparation and Inerting:

- Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

- Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool to room temperature in a desiccator.

- Purge the assembled apparatus with dry nitrogen for 15 minutes to establish an inert atmosphere.

2. Reagent Charging:

- To the reaction flask, add methylurea (7.41 g, 0.10 mol) and anhydrous THF (200 mL).

- Stir the suspension at room temperature.

- Add triethylamine (16.7 mL, 0.12 mol) to the flask via syringe.

3. Controlled Acylation:

- Cool the reaction mixture to 0–5 °C using an ice-water bath.

- Charge the dropping funnel with a solution of chloroacetyl chloride (7.7 mL, 0.11 mol) in anhydrous THF (100 mL).

- Add the chloroacetyl chloride solution dropwise to the stirred methylurea suspension over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

4. Reaction Completion:

- After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

- Continue stirring at room temperature for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

5. Workup and Isolation:

- Filter the reaction mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of THF (2 x 20 mL).

- Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a crude solid.

6. Purification:

- The crude product is purified by recrystallization. Suspend the crude solid in a minimal amount of boiling ethanol or acetonitrile.

- Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

- Collect the white crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50 °C to a constant weight.[8]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea.

Safety and Hazard Management

Trustworthiness in protocol design necessitates a robust safety plan. All operations must be conducted inside a certified chemical fume hood.

-

Chloroacetyl Chloride (CAS 79-04-9): Highly toxic, corrosive, and a lachrymator.[9] It causes severe skin burns and eye damage and is toxic if inhaled, swallowed, or in contact with skin.[6][10] Reacts violently with water.[5][11]

-

PPE: Wear chemically resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[6]

-

Handling: Always handle in a well-ventilated fume hood.[10] Ensure all equipment is grounded.[10] Never add water to this product.[10] Keep away from incompatible materials like alkalis and oxidizing agents.[10]

-

Spills: Absorb spills with dry sand or earth. Do not use water.

-

-

Methylurea (CAS 598-50-5): May cause skin and eye irritation. Avoid generating dust.[12][13]

-

Triethylamine (TEA): Flammable liquid and vapor. Corrosive and can cause burns. Harmful if swallowed or inhaled.

Product Characterization

To validate the successful synthesis and purity of the final product, the following analytical techniques are recommended:

-

Melting Point (MP): The purified product should exhibit a sharp melting point. The literature value is 201-202 °C.[14] A broad or depressed melting range would indicate impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the urea, two distinct C=O (carbonyl) stretches (one for the amide and one for the urea), and a C-Cl stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation. The ¹H NMR spectrum should show distinct signals corresponding to the N-H protons, the methylene protons of the chloroacetyl group (-CH₂Cl), and the methyl protons of the methylurea group (-NHCH₃).

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of 1-(2-Chloro-acetyl)-3-methyl-urea. By understanding the underlying chemical principles and adhering strictly to the outlined experimental and safety protocols, researchers can confidently produce this key intermediate for further synthetic applications. The provided framework emphasizes a proactive approach to safety and a logical, evidence-based methodology, which are the cornerstones of successful chemical synthesis in a professional research environment.

References

- Sciencelab.com, Inc. (2005, October 9). Chloroacetyl Chloride MSDS.

- Santa Cruz Biotechnology, Inc.

- Loba Chemie Pvt. Ltd. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.

- Central Drug House (P) Ltd.

- Krishna Solvechem Ltd.

- New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride.

- ECHEMI.

- ChemicalBook. 4791-22-4(1-(2-CHLORO-ACETYL)-3-METHYL-UREA) Product Description.

- Santa Cruz Biotechnology, Inc. 1-(2-Chloro-acetyl)-3-methyl-urea | CAS 4791-22-4.

- Arkat USA, Inc.

- Yang, W. S., et al. SYNTHETIC METHODS General methods. bioRxiv.

- Organic Syntheses. Procedure 4.

- Hoegberg, E. I. (1951). METHODS OF PREPARING MONOCHLOROACETYLUREAS.

- Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.

- Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

- S. K. Guchhait, et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nj.gov [nj.gov]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. kscl.co.in [kscl.co.in]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. echemi.com [echemi.com]

- 14. 4791-22-4 CAS MSDS (1-(2-CHLORO-ACETYL)-3-METHYL-UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-(2-Chloro-acetyl)-3-methyl-urea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Molecule of Inferred Hazard

1-(2-Chloro-acetyl)-3-methyl-urea is a bifunctional organic molecule incorporating a reactive chloroacetyl group and a methylurea moiety. While specific toxicological data for this compound is sparse, its chemical architecture strongly suggests a significant hazard profile that must be respected. The chloroacetyl group is a known alkylating agent, implying potential for cytotoxicity, skin and eye corrosion, and respiratory irritation. This guide provides a framework for risk assessment and establishes stringent protocols for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Deconstructing the Hazard: A Structure-Activity Relationship Analysis

The primary rationale for a cautious approach stems from the well-documented hazards of compounds containing the α-chloroacetyl functional group.

-

The Chloroacetyl Moiety: This group is an electrophilic warhead. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules like DNA and proteins. This reactivity is the basis for the severe corrosive and toxic effects of related compounds like chloroacetyl chloride and 2-chloro-N-methylacetamide.[2] Chloroacetyl chloride is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.

-

The Acylurea Core: While simple methylurea is of low toxicity, the N-acylurea structure can present its own set of considerations, including potential for biological activity and specific reactivity patterns.[3]

-

Structural Analogue Analysis: Crucially, the closely related ethyl analogue, 1-(2-Chloro-acetyl)-3-ethyl-urea (CAS 4791-24-6) , is classified with hazard statements indicating it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[4] Given the minor structural difference (methyl vs. ethyl group), it is scientifically prudent to assume a similar, if not identical, hazard profile for 1-(2-Chloro-acetyl)-3-methyl-urea.

Based on this analysis, we will operate under the assumption that 1-(2-Chloro-acetyl)-3-methyl-urea is, at a minimum:

-

Acutely Toxic (Oral)

-

Corrosive to Skin and Eyes

-

A Respiratory Irritant

-

A Suspected Alkylating Agent

Inferred Hazard Classification Table

| Hazard Class | GHS Category | Inferred Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogy to 1-(2-Chloro-acetyl)-3-ethyl-urea[4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Analogy to 1-(2-Chloro-acetyl)-3-ethyl-urea; known reactivity of chloroacetyl compounds[4] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Analogy to 1-(2-Chloro-acetyl)-3-ethyl-urea; known reactivity of chloroacetyl compounds[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Analogy to 1-(2-Chloro-acetyl)-3-ethyl-urea[4] |

The Self-Validating Protocol: A Hierarchy of Controls

The following protocols are designed as a self-validating system. Adherence to each step is critical not only for immediate safety but also to validate the assumption of a controlled environment. Any deviation necessitates a full stop and re-evaluation of the risk assessment.

Engineering Controls: The First Line of Defense

All manipulations of 1-(2-Chloro-acetyl)-3-methyl-urea, including weighing, dissolution, and addition to reaction mixtures, must be performed within a certified chemical fume hood. The high face velocity of the fume hood is essential to prevent inhalation of any dust or aerosolized particles.

Caption: Decision tree for immediate first aid response.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solution.

Storage and Disposal: Long-Term Stability and End-of-Life

-

Storage: Store 1-(2-Chloro-acetyl)-3-methyl-urea in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Due to its reactivity, storage under an inert atmosphere is recommended for long-term stability.

-

Disposal: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion: Knowledge-Based Precaution

1-(2-Chloro-acetyl)-3-methyl-urea is a compound that demands respect and careful handling. While direct toxicological evidence is limited, the principles of chemical reactivity and structural analogy provide a clear and compelling case for implementing stringent safety protocols. By understanding the inferred hazards and adhering to the multi-layered controls outlined in this guide, researchers can work with this valuable intermediate confidently and safely, advancing their scientific goals without compromising personal or environmental well-being.

References

-

PubChem. Methylurea. National Center for Biotechnology Information. [Link]

- Combi-Blocks, Inc. (2024). Safety Data Sheet: 1-(2-Chloro-acetyl)-3-methyl-urea.

-

Khan, I. A., et al. (2016). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 21(10), 1284. [Link]

-

LookChem. 1-(2-Chloro-acetyl)-3-ethyl-urea. [Link]

- Sahar Abdullah Kadham. (2019). Synthesis and Biological Activity of New Fused Heterocyclic Derived from 4-oxo-2-phenylquinazoline-3... Indian Journal of Public Health Research and Development.

- Schobert, H. H. (2013). Chemistry of Fossil Fuels and Biofuels. Cambridge University Press.

-

PubChem. N-Nitroso-N-methylurea. National Center for Biotechnology Information. [Link]

- Fisher Scientific. (2025).

-

U.S. Environmental Protection Agency. N-Nitroso-n-methylurea. [Link]

-

El-Sayed, R., et al. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 23(11), 2948. [Link]

-

Global Substance Registration System. 1-(2-CHLOROACETYL)-3-P-TOLYLUREA. [Link]

- Jones, G. O., & Kice, J. L. (1973). The thermal decomposition of biurea. Journal of the Chemical Society, Perkin Transactions 2, (11), 1571-1575.

-

van der Hulst, R., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Industrial & Engineering Chemistry Research, 62(23), 9036-9043. [Link]

-

Costantino, L., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4355. [Link]

-

New Jersey Department of Health. Hazard Substance Fact Sheet: N-Nitroso-N-Methylurea. [Link]

- Sigma-Aldrich. (2025).

-

Wang, C., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Applied Sciences, 11(20), 9691. [Link]

- Carl Roth GmbH + Co. KG.

Sources

Mastering Solubility: A Technical Guide to 1-(2-Chloro-acetyl)-3-methyl-urea for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its clinical efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate molecule's solubility profile is not merely an academic exercise but a critical prerequisite for success. This guide provides an in-depth technical exploration of the solubility of 1-(2-Chloro-acetyl)-3-methyl-urea, a compound of interest in various research endeavors. Moving beyond a simple recitation of data, this document is structured to provide a foundational understanding of solubility principles, a practical framework for its experimental determination, and the scientific rationale underpinning these methodologies.

Deconstructing Solubility: A Thermodynamic Perspective

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[1] This process is governed by a delicate interplay of thermodynamic forces, primarily the enthalpy (ΔH) and entropy (ΔS) of solution. The dissolution of a solid in a liquid involves the disruption of two sets of intermolecular forces: those holding the solid solute together (lattice energy) and those between the solvent molecules. Concurrently, new interactions are formed between the solute and solvent molecules.

The "like dissolves like" principle serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] For 1-(2-Chloro-acetyl)-3-methyl-urea, the presence of polar functional groups—the urea moiety with its capacity for hydrogen bonding, the carbonyl group, and the chloroacetyl group—suggests a degree of polarity. However, the overall solubility will be a balance between these polar features and the nonpolar hydrocarbon portions of the molecule.

Factors that significantly influence the solubility of 1-(2-Chloro-acetyl)-3-methyl-urea include:

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, dissolution is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[1]

-

pH of the Medium: The urea functional group can exhibit weak basicity. Therefore, the pH of the aqueous medium can influence its state of ionization and, consequently, its solubility. A comprehensive pH-solubility profile is essential for understanding its behavior in physiological environments.

-

Solvent System: The choice of solvent is critical. While aqueous solubility is often the primary focus in pharmaceutical development, understanding solubility in organic solvents is crucial for synthesis, purification, and formulation.

A Strategic Approach to Solubility Determination: The Experimental Blueprint

A robust and reproducible determination of solubility is paramount. This section outlines a comprehensive experimental workflow, from initial solvent selection to the definitive quantification of 1-(2-Chloro-acetyl)-3-methyl-urea.

The Cornerstone of Solubility Assessment: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a reliable measure of the compound's intrinsic solubility.

dot

Caption: Workflow for Equilibrium Solubility Determination.

Strategic Solvent Selection

The choice of solvents for solubility testing should be systematic and relevant to the intended application. For drug development, a tiered approach is often employed:

-

Aqueous Buffers: Determination of solubility in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) is critical for predicting oral absorption.[4]

-

Biologically Relevant Media: Solvents such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can provide more in-vivo-like solubility data.

-

Organic Solvents: A panel of organic solvents with varying polarities should be tested to inform on synthetic and formulation possibilities. A suggested starting panel is presented in the table below.

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Capable of hydrogen bonding, relevant for aqueous and co-solvent formulations. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Can dissolve polar compounds but do not donate hydrogen bonds. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Useful for understanding lipophilicity and for extraction/purification processes. |

Step-by-Step Experimental Protocol for Equilibrium Solubility Determination

This protocol provides a detailed methodology for determining the solubility of 1-(2-Chloro-acetyl)-3-methyl-urea using the shake-flask method.

Materials:

-

1-(2-Chloro-acetyl)-3-methyl-urea (high purity)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Accurately weigh an amount of 1-(2-Chloro-acetyl)-3-methyl-urea that is in excess of its expected solubility and place it into a series of vials.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to equilibrium should be confirmed by sampling at different time points until the concentration plateaus.[4]

-

Sample Processing:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be validated to ensure it does not adsorb the compound.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable analytical solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-(2-Chloro-acetyl)-3-methyl-urea in the diluted samples using a validated HPLC-UV method.

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

The Analytical Heart of the Matter: Quantification by HPLC-UV

An accurate and validated analytical method is the cornerstone of reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of small organic molecules.

Rationale for HPLC-UV

HPLC offers excellent separation capabilities, allowing for the quantification of the target analyte even in the presence of impurities or excipients. The urea and acetyl chromophores in 1-(2-Chloro-acetyl)-3-methyl-urea are expected to exhibit UV absorbance, making UV detection a suitable choice.

Proposed HPLC-UV Method for 1-(2-Chloro-acetyl)-3-methyl-urea

The following provides a starting point for the development of a robust HPLC-UV method.

Chromatographic Conditions:

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient (e.g., 30-70% B over 10 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined (scan from 200-400 nm) |

Rationale for Parameter Selection:

-

C18 Column: A versatile reversed-phase column suitable for a wide range of small molecules.[5]

-

Acidified Mobile Phase: The addition of formic acid can improve peak shape and reproducibility.

-

UV Detection: A preliminary UV scan of a standard solution of 1-(2-Chloro-acetyl)-3-methyl-urea should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Validation: Ensuring Data Integrity

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[6][7] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Demonstrating a direct proportionality between the analyte concentration and the detector response over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

dot

Caption: Interconnectedness of HPLC Method Validation Parameters.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Solubility of 1-(2-Chloro-acetyl)-3-methyl-urea in Various Solvents at 25 °C

| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | ~7 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 1.2 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] |

| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] |

| DMSO | N/A | [Experimental Value] | [Calculated Value] |

| Dichloromethane | N/A | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion: From Data to Decision-Making

This technical guide provides a comprehensive framework for the systematic determination of the solubility of 1-(2-Chloro-acetyl)-3-methyl-urea. By adhering to the principles of thermodynamic equilibrium and employing a validated, robust analytical methodology, researchers can generate high-quality, reliable solubility data. This information is not merely a collection of physical constants but a critical dataset that will inform crucial decisions throughout the drug development pipeline, from lead optimization and formulation design to preclinical and clinical evaluation. A thorough understanding of solubility is an indispensable tool in the quest to transform promising molecules into effective medicines.

References

-

Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14. [Link][8]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link][2]

-

Chemistry LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Retrieved from [Link][9]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. Retrieved from [Link][6]

-

Wikipedia. (2024). Solubility. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Retrieved from [Link][4]

-

Clark, M. G., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. ResearchGate. Retrieved from [Link][10]

-

AMS Biotechnology (AMSBIO). (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][11]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][12]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][7]

-

Ramirez, E., & Quiñones, L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 392. [Link][13]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. who.int [who.int]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. database.ich.org [database.ich.org]

- 8. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(2-Chloro-acetyl)-3-methyl-urea: A Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of 1-(2-Chloro-acetyl)-3-methyl-urea (CAS No. 4791-22-4, Molecular Formula: C₄H₇ClN₂O₂).[1] Despite a comprehensive search of scientific literature and chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of this publication. This guide, therefore, provides a detailed prediction of the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It is intended to serve as a reference for researchers who may synthesize or encounter this molecule, aiding in its identification and characterization. The methodologies for acquiring such data are also outlined to facilitate future experimental work.

Introduction

1-(2-Chloro-acetyl)-3-methyl-urea is a small organic molecule featuring a chloroacetyl group appended to a methyl-substituted urea backbone. The presence of reactive functional groups, namely the acyl urea and the alkyl chloride, suggests its potential utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Acyl ureas are a known class of compounds with a wide range of biological activities, and the chloroacetyl moiety provides a handle for further chemical modification.

A thorough understanding of a molecule's spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and structural elucidation. This guide will provide a theoretical framework for the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(2-Chloro-acetyl)-3-methyl-urea.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic features of 1-(2-Chloro-acetyl)-3-methyl-urea. These predictions are derived from the analysis of analogous structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.